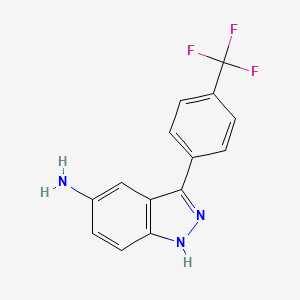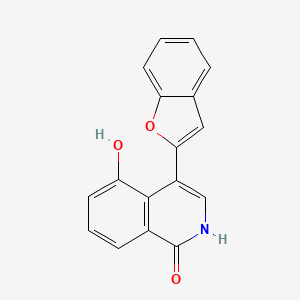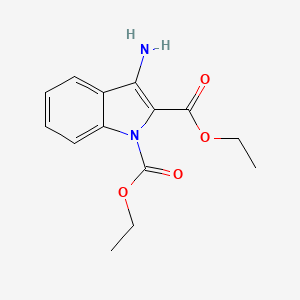![molecular formula C10H13NO8 B11843032 2-Azabicyclo[2.2.1]hept-5-ene dioxalate](/img/structure/B11843032.png)
2-Azabicyclo[2.2.1]hept-5-ene dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[221]hept-5-ene dioxalate is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene derivatives typically involves the Aza-Diels-Alder reaction. This reaction is catalyzed by Bronsted acids and involves the cycloaddition of cyclopentadiene with imino-acetates possessing chiral auxiliaries . The reaction conditions often include the use of homogeneous and heterogeneous Lewis acids to improve the rate and selectivity of the cycloaddition .
Industrial Production Methods
Industrial production of 2-Azabicyclo[2.2.1]hept-5-ene derivatives can be scaled up using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions allows for the production of these compounds on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]hept-5-ene derivatives undergo various chemical reactions, including:
Oxidation: The double bond in the bicyclic structure can be oxidized to form epoxides.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperoxybenzoic acid (MCPBA) for oxidation, and various electrophiles for substitution reactions . The reaction conditions often involve the use of solvents and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include epoxides, reduced derivatives, and substituted bicyclic compounds .
Scientific Research Applications
2-Azabicyclo[2.2.1]hept-5-ene derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Azabicyclo[2.2.1]hept-5-ene derivatives exert their effects involves their interaction with specific molecular targets. For example, as glycosidase inhibitors, they mimic the structure of natural substrates and inhibit the enzyme’s activity by binding to its active site . This interaction disrupts the normal function of the enzyme, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]hept-5-ene derivatives can be compared with other similar bicyclic compounds, such as:
7-Oxa-2-azabicyclo[2.2.1]hept-5-ene: This compound features an oxygen atom in the bicyclic structure and has different reactivity and applications.
2-Azabicyclo[2.2.1]hept-5-en-3-one:
The uniqueness of 2-Azabicyclo[2.2.1]hept-5-ene derivatives lies in their structural properties and the ability to undergo a wide range of chemical transformations, making them valuable in various fields of research and industry .
Properties
Molecular Formula |
C10H13NO8 |
|---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
2-azabicyclo[2.2.1]hept-5-ene;oxalic acid |
InChI |
InChI=1S/C6H9N.2C2H2O4/c1-2-6-3-5(1)4-7-6;2*3-1(4)2(5)6/h1-2,5-7H,3-4H2;2*(H,3,4)(H,5,6) |
InChI Key |
CXLAFGPTPPOTFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1C=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11842952.png)
![7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11842959.png)





![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11843003.png)


![11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11843017.png)
![7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B11843019.png)

![2-Bromo-4,6-dichlorothieno[2,3-b]pyridine](/img/structure/B11843024.png)
